molecular formula C5H6N2O2S B6144424 5-(methylamino)-1,3-thiazole-4-carboxylic acid CAS No. 933751-45-2

5-(methylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B6144424
CAS No.: 933751-45-2
M. Wt: 158.18 g/mol
InChI Key: OUHNPXGGKFWLTO-UHFFFAOYSA-N
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Description

5-(methylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the carboxylic acid and methylamino groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(methylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-(methylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(methylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: Lacks the methylamino group, which may result in different reactivity and biological activity.

    5-amino-1,3-thiazole-4-carboxylic acid: Contains an amino group instead of a methylamino group, leading to variations in its chemical properties and applications.

    5-(ethylamino)-1,3-thiazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

Uniqueness

5-(methylamino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(methylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-6-4-3(5(8)9)7-2-10-4/h2,6H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHNPXGGKFWLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272706
Record name 5-(Methylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933751-45-2
Record name 5-(Methylamino)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933751-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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